

Comprehensive Purity Analysis Guide: 4-Ethenyloxane-4-carbaldehyde

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Compound of Interest

Compound Name: 4-Ethenyloxane-4-carbaldehyde

CAS No.: 2361644-35-9

Cat. No.: B2852279

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Executive Summary & Strategic Approach

Objective: Establish an absolute purity percentage and impurity profile for **4-ethenyloxane-4-carbaldehyde**. **Primary Challenge:** The molecule contains two reactive handles (aldehyde and alkene) on a quaternary center, making it thermally labile and prone to autoxidation.

Recommended Strategy:

- **Primary Validation (Quantitative):** Use ^1H qNMR (Quantitative Nuclear Magnetic Resonance) as the "Gold Standard" for absolute purity determination. It avoids thermal degradation and derivatization biases.
- **Secondary Validation (Qualitative/Separation):** Use GC-MS (with cold injection if possible) to identify volatile organic impurities (solvents, starting materials).
- **Functional Verification:** Use FTIR to confirm the presence of intact carbonyl and vinyl motifs, distinguishing them from oxidation products.

Comparative Analysis of Analytical Methodologies

The following table contrasts available methods based on their suitability for this specific labile aldehyde.

Feature	¹ H qNMR (Recommended)	GC-MS	HPLC-UV (DNPH Deriv.)	Titration (Oximation)
Principle	Molar ratio of analyte vs. internal standard.	Volatility & Mass Spec fragmentation.[1]	UV detection of hydrazone derivative.	Acid-base titration of released HCl.
Selectivity	High. Distinguishes aldehyde, vinyl, and impurities.	High. Separates volatile impurities.[2]	Medium. Specific to carbonyls only.	Low. Measures total carbonyl content.
Thermal Risk	None. Ambient temperature analysis.	High. Risk of polymerization in inlet.	Low. But requires chemical reaction.	Low.
Precision	< 1.0% uncertainty.[2]	~2-5% (dependent on calibration).	~2-3%.	~1-2%.
Suitability	Best for Absolute Purity.	Best for Impurity Profiling.	Best for Trace Quantitation.	Legacy Method.

Primary Validation Protocol: ¹H qNMR

Rationale: qNMR is non-destructive and requires no reference standard of the analyte itself, only a certified internal standard (IS). It is the only method that can accurately quantify the molecule without risking thermal degradation.

Experimental Workflow

- Internal Standard Selection:
 - Recommended: 1,3,5-Trimethoxybenzene or Dimethyl sulfone.

- Criteria: High purity (>99.9%), non-volatile, stable, and signals must not overlap with the analyte (see Expected Shifts below).
- Sample Preparation:
 - Weigh ~10-15 mg of **4-ethenyloxane-4-carbaldehyde** (accuracy ± 0.01 mg).
 - Weigh ~5-10 mg of Internal Standard into the same vial.
 - Dissolve in 0.6 mL CDCl_3 (Chloroform-d). Note: Ensure CDCl_3 is acid-free (stored over silver foil or basic alumina) to prevent acid-catalyzed polymerization.
- Acquisition Parameters:
 - Relaxation Delay (D1): Set to $\geq 5 \times T_1$ (typically 30–60 seconds) to ensure full relaxation.
 - Pulse Angle: 90° .
 - Scans: 16–32 scans for sufficient S/N ratio (>250:1).

Data Analysis & Expected Signals

Since this is a quaternary aldehyde, the spectrum is distinctively simple (no coupling between the aldehyde proton and C4).

Moiety	Proton Type	Predicted Shift (, ppm)	Multiplicity	Integration
Aldehyde	-CHO	9.4 – 9.6	Singlet (s)	1H
Vinyl	-CH=CH ₂	5.8 – 6.0	Doublet of Doublets (dd)	1H (Internal)
Vinyl	-CH=CH ₂	5.1 – 5.4	Multiplet (m)	2H (Terminal)
Pyran Ring	-O-CH ₂ -	3.6 – 3.8	Multiplet (m)	4H
Pyran Ring	-C-CH ₂ -	1.6 – 1.9	Multiplet (m)	4H

Calculation:

- : Integral area
- : Number of protons (e.g., 1 for aldehyde peak)
- : Molecular Weight[3][4][5]
- : Weight in mg
- : Purity of standard

Secondary Validation: GC-MS Impurity Profiling

Rationale: While qNMR gives purity, GC-MS identifies what the impurities are (e.g., residual solvent, starting material like 4,4-bis(hydroxymethyl)tetrahydropyran precursors).

Protocol:

- Column: DB-5ms or equivalent (low polarity).
- Inlet: Split mode (50:1), Low Temperature (150°C). Critical: High inlet temps (>200°C) may cause the vinyl group to polymerize or the aldehyde to decarbonylate.
- Oven: 40°C (hold 2 min)
10°C/min
200°C.
- Detection: EI Source. Look for molecular ion
at m/z ~140.

Common Impurities to Monitor:

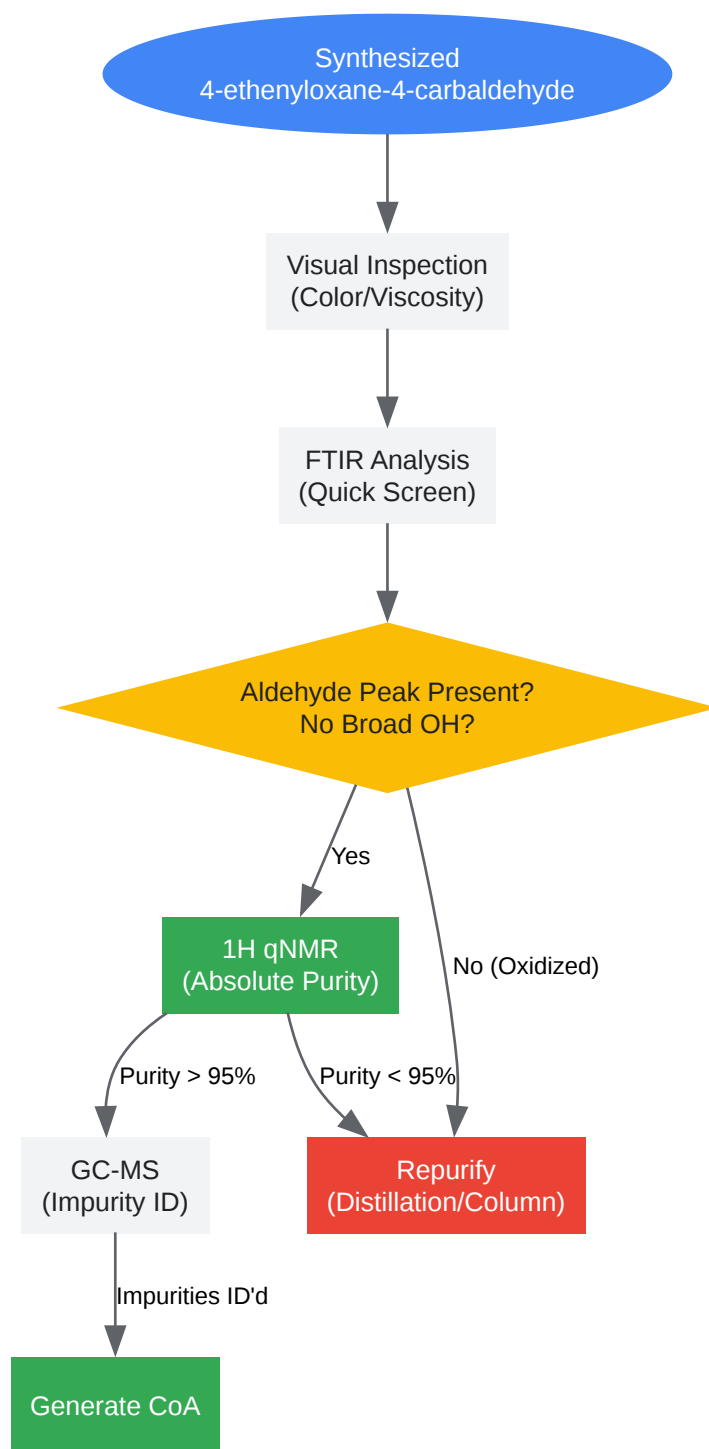
- 4-ethenyloxane-4-carboxylic acid: Oxidation byproduct. Look for broad peak tailing or derivatize with TMS.
- Dimer/Oligomers: High molecular weight peaks eluting late.

Functional Group Verification (FTIR)

Rationale: Rapid confirmation that the aldehyde has not oxidized to acid.

- C=O Stretch (Aldehyde): Sharp band at 1725–1735 cm^{-1} .
 - Differentiation: If oxidized, a broad O-H stretch (2500–3300 cm^{-1}) and a shift of C=O to ~1700 cm^{-1} (acid dimer) will appear.
- C=C Stretch (Vinyl): Weak to medium band at 1630–1645 cm^{-1} .
- C-H Stretch (Aldehyde): "Fermi doublet" at 2720 and 2820 cm^{-1} (Diagnostic).

Analytical Decision Workflow



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Figure 1: Step-by-step logic flow for validating the purity of labile vinyl-aldehydes.

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